![molecular formula C12H21N3O3S B5677412 (3R)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5677412.png)
(3R)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyrazolyl and pyrrolidinol compounds often involves multicomponent coupling strategies or cycloaddition reactions. For instance, the three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides via Rhodium(III)-catalyzed C-H activation has been demonstrated, showcasing a methodology that might be adaptable for synthesizing compounds with similar complexity (Hoang, Streit, & Ellman, 2018). Moreover, base-mediated cycloannulation strategies using (E)-β-iodovinyl sulfones for synthesizing pyrazolo[1,5-a]pyridine derivatives highlight another potential route that could be relevant for synthesizing the target molecule (Reddy, Sharadha, & Kumari, 2022).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(3R)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol" has been elucidated through X-ray crystallography and computational studies. These studies often reveal the conformational preferences and intramolecular interactions critical to understanding the molecule's behavior in various environments. For example, the crystal structure and computational study of novel Pyrazolo[3,4-B]pyridin-3-Ol derivatives have provided insight into the geometrical and electronic structure that could be comparable to our compound of interest (Shen et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of this compound is potentially influenced by its functional groups, including the pyrazole sulfonyl and the pyrrolidinol moieties. These groups may undergo various chemical reactions such as sulfonation, alkylation, and cycloadditions. The study on base-mediated [3 + 2]-cycloannulation for synthesizing pyrazolo[1,5-a]pyridine derivatives indicates the type of chemical transformations that could be applicable (Reddy et al., 2022).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, and solubility, are crucial for determining its applicability in various scientific and industrial processes. Although specific data on "(3R)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol" is not directly available, insights can be gleaned from related studies. For instance, the synthesis and characterization of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles provide valuable information on the solubility and stability of similar compounds (Zhang et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical agents, stability under various conditions, and potential for functional group transformations, are essential for understanding the applications and limitations of the compound. For example, the metal-free synthesis of pyrazole and triazole scaffolds via SO2 elimination highlights the reactivity of sulfonyl fluoride groups in cycloaddition reactions, which may be relevant for modifying or synthesizing derivatives of the target compound (Swamy et al., 2022).
Eigenschaften
IUPAC Name |
(3R)-1-(1-ethylpyrazol-4-yl)sulfonyl-3,4,4-trimethylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-5-14-7-10(6-13-14)19(17,18)15-8-11(2,3)12(4,16)9-15/h6-7,16H,5,8-9H2,1-4H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZZRECMCHFWKT-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CC(C(C2)(C)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2C[C@](C(C2)(C)C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(1-ethylpyrazol-4-yl)sulfonyl-3,4,4-trimethylpyrrolidin-3-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.